molecular formula C6H2Cl2N2O2S2 B2743262 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride CAS No. 127720-93-8

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride

Cat. No.: B2743262
CAS No.: 127720-93-8
M. Wt: 269.11
InChI Key: DSBXZVNDTFXOSS-UHFFFAOYSA-N
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Description

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazole ring substituted with a chlorine atom and a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride typically involves the reaction of chlorosulfonic acid with a suitable precursor under controlled conditions. One common method involves adding chlorosulfonic acid dropwise to the precursor in an ice bath under a nitrogen atmosphere. The reaction is then allowed to proceed at elevated temperatures, typically around 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced equipment and automation helps in maintaining consistent reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and in the development of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the benzothiadiazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazole-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBXZVNDTFXOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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